Propylene

Description

Propene is an alkene that is propane with a double bond at position 1. It has a role as a refrigerant and a xenobiotic. It is an alkene and a gas molecular entity.

This compound is a natural product found in Senna sophera with data available.

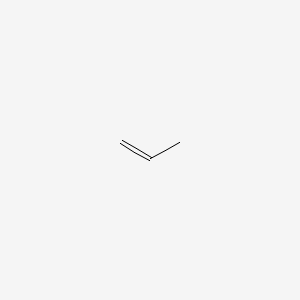

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6, Array, CH3CHCH2 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0 | |

| Record name | Isotactic polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, homopolymer, stereoblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779327-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16813-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021205 | |

| Record name | 1-Propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor. | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5). | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13987-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, homopolymer, isotactic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propene, ammoxidized, by-products from | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090530124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUG1H506LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Propylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) (propene), a colorless, flammable gas with the chemical formula C₃H₆, is a cornerstone of the petrochemical industry and a versatile starting material in organic synthesis.[1] Its reactivity, primarily centered around the carbon-carbon double bond, allows for a diverse range of chemical transformations, making it a crucial building block for polymers, oxygenated compounds, and various intermediates. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon, the second simplest member of the alkene class.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆ |

| Molar Mass | 42.081 g/mol [1] |

| Appearance | Colorless gas[1] |

| Odor | Faint petroleum-like[1] |

| Melting Point | -185.2 °C[1] |

| Boiling Point | -47.6 °C[1] |

| Density (liquid) | 0.6139 g/cm³ |

| Density (gas) | 1.81 kg/m ³ (1.013 bar, 15 °C)[1] |

| Solubility in Water | 0.61 g/m³[1] |

| Dipole Moment | 0.366 D (gas)[1] |

Structural Parameters of this compound

| Parameter | Value |

| C=C Bond Length | 1.336 Å |

| C-C Bond Length | 1.501 Å |

| C=C-C Bond Angle | 124.3° |

| Methyl C-H Bond Length | ~1.09 Å (typical for sp³ C-H) |

| Vinyl C-H Bond Length | ~1.08 Å (typical for sp² C-H) |

| Methyl H-C-H Bond Angle | ~109.5° (tetrahedral) |

Bond Dissociation Energies of this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| Methyl C-H | 88.8 |

| Vinyl C-H (internal) | ~111 |

| Vinyl C-H (terminal) | ~111 |

| C-C Single Bond | ~84 |

| C=C Double Bond (π-bond) | ~65 |

Reactivity of this compound

The presence of a π-bond makes this compound significantly more reactive than its alkane counterpart, propane. The electron density of the double bond serves as a site for electrophilic attack, leading to a variety of addition reactions. Furthermore, the allylic hydrogens on the methyl group exhibit unique reactivity.

Electrophilic Addition Reactions

This compound readily undergoes electrophilic addition reactions where the double bond is broken.[1] A key principle governing the regioselectivity of these reactions with unsymmetrical reagents is Markovnikov's Rule , which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate (a secondary carbocation in the case of this compound).

This protocol outlines the laboratory-scale synthesis of 2-bromopropane (B125204) via the electrophilic addition of hydrogen bromide to this compound.

Materials:

-

This compound gas

-

Hydrogen bromide (gas or solution in acetic acid)

-

Inert solvent (e.g., dichloromethane (B109758) or acetic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Gas dispersion tube

-

Reaction flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a reaction flask equipped with a magnetic stirrer and a gas dispersion tube in a well-ventilated fume hood.

-

Cool the reaction flask in an ice bath to minimize the evaporation of this compound and control the reaction temperature.

-

Add the inert solvent to the reaction flask.

-

Bubble this compound gas through the solvent until a saturated solution is obtained.

-

Slowly bubble hydrogen bromide gas through the this compound solution, or add a solution of HBr in acetic acid dropwise. The reaction is exothermic, so maintain the temperature with the ice bath.

-

Continue the addition of HBr until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like gas chromatography (GC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold water to remove any unreacted HBr and acetic acid (if used).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude 2-bromopropane.

-

The product can be further purified by distillation.

Polymerization

This compound is the monomer for polythis compound, a widely used thermoplastic. The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts, which allow for control over the stereochemistry (tacticity) of the resulting polymer.

References

An In-depth Technical Guide to Laboratory-Scale Propylene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and emerging routes for the laboratory-scale synthesis of propylene (B89431), a critical feedstock in the chemical and pharmaceutical industries. The following sections detail various synthesis methodologies, complete with experimental protocols, quantitative data for comparison, and visual representations of workflows and reaction pathways.

Dehydration of Isopropanol (B130326)

The catalytic dehydration of isopropanol is a straightforward and common laboratory method for producing this compound.[1][2][3] This reaction is often used to characterize the acid-base properties of catalysts, with acidic sites favoring this compound formation and basic sites promoting dehydrogenation to acetone.[1][2][3]

Reaction Principle

The dehydration of isopropanol is an endothermic reaction that proceeds over an acid catalyst, typically at elevated temperatures. The primary reaction is the elimination of a water molecule from isopropanol to form this compound.

Reaction: CH₃CH(OH)CH₃ → CH₂=CHCH₃ + H₂O

A potential side reaction is the formation of diisopropyl ether (DIPE), particularly at lower temperatures (below 200°C).[2]

Experimental Protocol

This protocol is based on the use of a γ-alumina catalyst in a fixed-bed reactor.[4]

Materials:

-

Isopropanol (reagent grade)

-

γ-alumina catalyst (mean pore diameter 30-150 Å)[4]

-

Inert gas (e.g., nitrogen or argon)

-

Fixed-bed reactor (quartz or stainless steel)

-

Tube furnace

-

Gas and liquid collection system

-

Gas chromatograph (GC) for analysis

Procedure:

-

Pack the fixed-bed reactor with a known amount of the γ-alumina catalyst.

-

Heat the reactor to the desired reaction temperature (e.g., 320°C) under a flow of inert gas.[4]

-

Introduce isopropanol into the reactor at a controlled flow rate (e.g., Liquid Hourly Space Velocity (LHSV) of 2 hr⁻¹).[4] An inert gas can be co-fed to facilitate the removal of products from the reaction system.[4]

-

Maintain the reaction at the set temperature and pressure (e.g., atmospheric or slightly elevated).[4]

-

Condense the reactor effluent to separate liquid products (unreacted isopropanol, water, and any by-products) from the gaseous this compound.

-

Collect the gaseous product and analyze its purity using gas chromatography.

-

Analyze the liquid product to determine the conversion of isopropanol and the selectivity to by-products.

Quantitative Data

The following table summarizes the performance of a γ-alumina catalyst in the dehydration of isopropanol under different conditions.

| Temperature (°C) | Pressure ( kg/cm ²) | Isopropanol Conversion (%) | This compound Yield (%) | This compound Purity (%) | Reference |

| 320 | 1 | 98.4 | 98.0 | 99.5 | [4] |

| 320 | 5 | 99.1 | 98.5 | - | [4] |

| 320 | 10 | 99.5 | 98.9 | - | [4] |

| 250 | 1 | 64.1 | 54.2 | - | [4] |

Experimental Workflow

Propane (B168953) Dehydrogenation (PDH)

Propane dehydrogenation is a key on-purpose technology for this compound production, involving the removal of hydrogen from propane.[5] This endothermic reaction is equilibrium-limited and typically requires high temperatures and low pressures.[6]

Reaction Principle

The main reaction is the dehydrogenation of propane to this compound and hydrogen. Side reactions such as cracking and coke formation can also occur, especially at higher temperatures.[5][7]

Main Reaction: C₃H₈ ⇌ C₃H₆ + H₂

Side Reactions: Cracking (e.g., C₃H₈ → C₂H₄ + CH₄), Hydrogenolysis (e.g., C₃H₈ + H₂ → C₂H₆ + CH₄), Coke Formation

Experimental Protocol

This protocol describes a typical lab-scale PDH experiment in a fixed-bed reactor using a Pt-Sn/Al₂O₃ catalyst.[7]

Materials:

-

Propane (high purity)

-

Hydrogen (for catalyst reduction and co-feed)

-

Inert gas (e.g., nitrogen or argon)

-

Pt-Sn/Al₂O₃ catalyst

-

Fixed-bed reactor

-

Tube furnace

-

Mass flow controllers

-

Gas chromatograph (GC) for online analysis

Procedure:

-

Load the Pt-Sn/Al₂O₃ catalyst into the reactor.

-

Reduce the catalyst in situ with a flow of hydrogen at an elevated temperature (e.g., 530°C for 1 hour).[7]

-

After reduction, switch to an inert gas flow and adjust the reactor temperature to the desired reaction temperature (e.g., 580-620°C).[7]

-

Introduce a feed mixture of propane and hydrogen (e.g., H₂/propane molar ratio of 1) into the reactor at a defined weight hourly space velocity (WHSV) (e.g., 2 h⁻¹).[7]

-

The reaction is typically carried out at near-atmospheric pressure.[7]

-

Continuously analyze the reactor effluent using an online GC to determine propane conversion and selectivity to this compound and by-products.

Quantitative Data

The following table shows the effect of operating conditions on the performance of a Pt-Sn/Al₂O₃ catalyst in propane dehydrogenation.

| Temperature (°C) | WHSV (h⁻¹) | H₂/Propane Ratio | Propane Conversion (%) | This compound Selectivity (%) | Reference |

| 600 | 2 | 1 | ~30 | ~95 | [7] |

| 620 | 2 | 1 | ~38 | ~92 | [7] |

Note: Selectivity can be influenced by time-on-stream due to coke formation.[7]

Logical Relationship Diagram

Methanol-to-Propylene (MTP)

The Methanol-to-Propylene (MTP) process is a significant route for producing this compound from non-petroleum feedstocks like natural gas, coal, or biomass.[8] This process typically employs zeolite catalysts, such as ZSM-5, to achieve high this compound selectivity.[9][10]

Reaction Principle

The MTP process involves a complex network of reactions. Initially, methanol (B129727) is dehydrated to dimethyl ether (DME). Subsequently, methanol and DME are converted to a mixture of olefins, with reaction conditions and catalyst properties tuned to maximize this compound production.

Initial Step: 2CH₃OH ⇌ CH₃OCH₃ + H₂O Olefin Formation: CH₃OH / CH₃OCH₃ → Light Olefins (C₂H₄, C₃H₆, C₄H₈) + other hydrocarbons

Experimental Protocol

This protocol is based on a lab-scale fixed-bed reactor setup for the MTP reaction over a ZSM-5 catalyst.[9][11][12]

Materials:

-

Methanol/water solution (e.g., water to methanol ratio of 0.7)[9][11]

-

ZSM-5 catalyst

-

Fixed-bed reactor (e.g., Pyrex or stainless steel)[12]

-

Tube furnace with PID controller[12]

-

HPLC pump for liquid feed[9]

-

Gas and liquid separation system

-

Gas chromatograph (GC) for product analysis[10]

Procedure:

-

Place a measured amount of the ZSM-5 catalyst in the center of the fixed-bed reactor.[12]

-

Pre-treat the catalyst by heating it under an inert gas flow (e.g., at 550°C for 2 hours).[10]

-

Adjust the reactor to the desired reaction temperature (e.g., 470-480°C).[9][10][13]

-

Pump the methanol/water mixture into a vaporizer and then introduce it into the reactor at a specific weight hourly space velocity (WHSV).[13] An inert gas is often used as a diluent.[12]

-

Pass the reactor effluent through a separation system to collect gaseous and liquid products.

-

Analyze the products using a GC to determine methanol conversion and product selectivity.[10]

Quantitative Data

The following table presents typical performance data for ZSM-5 catalysts in the MTP process.

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Methanol Conversion (%) | This compound Selectivity (C mol%) | Reference |

| HZSM-5 (Si/Al=80) | 470 | 1 | >99 | 22.7 | [10] |

| HMOR | 470 | 1 | >99 | 44.2 | [10] |

| ZSM-5 (Si/Al=177) | 480 | 2.0 | 100 | 39.7 | [13] |

MTP Reaction Pathway

Olefin Metathesis

Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments of alkenes.[14] For this compound production, the cross-metathesis of ethylene (B1197577) and 2-butene (B3427860) is a commercially relevant process.[15]

Reaction Principle

In this reaction, ethylene and 2-butene react over a suitable catalyst to produce two molecules of this compound.

Reaction: CH₂=CH₂ + CH₃CH=CHCH₃ ⇌ 2 CH₂=CHCH₃

This is a reversible reaction, and achieving high this compound yields often involves optimizing reaction conditions and catalyst selection.[16]

Experimental Protocol

A laboratory-scale protocol for olefin metathesis can be performed in a fixed-bed reactor.

Materials:

-

Ethylene (high purity)

-

2-Butene (cis/trans mixture)

-

Metathesis catalyst (e.g., tungsten-based on a support)[15][16]

-

Inert gas (e.g., argon)

-

Fixed-bed reactor

-

Tube furnace

-

Mass flow controllers

-

Gas chromatograph (GC) for online analysis

Procedure:

-

Load the catalyst into the fixed-bed reactor.

-

Activate the catalyst under appropriate conditions (e.g., heating in an inert gas flow).

-

Set the reactor to the desired reaction temperature (e.g., 150°C for a W-H/Al₂O₃ catalyst).[15]

-

Introduce a gaseous feed of ethylene and 2-butene at a specific molar ratio into the reactor.

-

Conduct the reaction at a suitable pressure (e.g., low pressure).[15]

-

Continuously analyze the product stream with an online GC to determine the conversion of reactants and the selectivity to this compound.

Quantitative Data

The following table provides performance data for a tungsten-based catalyst in the metathesis of ethylene and 2-butene.

| Catalyst | Temperature (°C) | Ethylene Conversion (%) | 2-Butene Conversion (%) | This compound Selectivity (%) | Reference |

| W-H/Al₂O₃ | 150 | - | - | High | [15] |

| W/AlMCM-41 (Si/Al=60) | 475 | 12.1 | 76.8 | 34.3 | [16] |

Note: At lower temperatures (e.g., 120°C), catalyst deactivation can be significant.[15]

Metathesis Reaction Scheme

This compound Purification

Regardless of the synthesis route, the this compound produced will contain unreacted starting materials, by-products, and in some cases, water. A purification train is therefore necessary to obtain high-purity this compound. For laboratory scale, this can be achieved through a series of condensation and distillation steps.

A typical laboratory-scale purification process might involve:

-

Condensation: Passing the reactor effluent through a cold trap (e.g., using a dry ice/acetone bath) to condense unreacted starting materials and heavier by-products.

-

Drying: Using a suitable drying agent to remove water from the this compound gas stream.

-

Fractional Distillation: For higher purity, a small-scale fractional distillation setup can be used to separate this compound from components with close boiling points, such as propane in the case of PDH.[17]

For polymerization-grade this compound, the removal of trace contaminants such as water, sulfur compounds, and other reactive species is critical as they can poison the polymerization catalysts.[18]

Purification Workflow

References

- 1. Catalytic Dehydration of Isopropanol to this compound [ouci.dntb.gov.ua]

- 2. pyroco2.eu [pyroco2.eu]

- 3. researchgate.net [researchgate.net]

- 4. US5227563A - Preparation of this compound by dehydration of isopropanol in the presence of a pseudo-boehmite derived gamma alumina catalyst - Google Patents [patents.google.com]

- 5. wattco.com [wattco.com]

- 6. umpir.ump.edu.my [umpir.ump.edu.my]

- 7. ijche.com [ijche.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. sid.ir [sid.ir]

- 13. mdpi.com [mdpi.com]

- 14. This compound synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D [pubs.rsc.org]

- 15. Study of ethylene/2-butene cross-metathesis over W-H/Al₂O₃ for this compound production: Effect of the temperature and reactant ratios on the productivity and deactivation [agris.fao.org]

- 16. Evaluation of Catalysts for the Metathesis of Ethene and 2-Butene to Propene [mdpi.com]

- 17. valmet.com [valmet.com]

- 18. This compound Purification | Axens [axens.net]

Propylene (Propene): A Technical Guide to its CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identifier and critical safety information for propylene (B89431), also known as propene. The information is intended for professionals in research and development who may handle or utilize this chemical in their work. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identification

This compound is an unsaturated organic compound and the second simplest member of the alkene class of hydrocarbons.[1] It is a colorless, flammable gas with a faint petroleum-like odor.[1][2]

| Identifier | Value |

| Chemical Name | Propene[3] |

| Common Name | This compound[4] |

| CAS Number | 115-07-1[1][3][4][5][6] |

| Chemical Formula | C₃H₆[3][4] |

| Molecular Weight | 42.08 g/mol [4][6] |

| EC Number | 204-062-1[1][3][6] |

| UN Number | 1077[7] |

Physical and Chemical Properties

Understanding the physical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value |

| Boiling Point | -48 °C (-53.9°F) at 760 mmHg[2][5] |

| Melting Point | -185 °C (-301.4°F)[2][5] |

| Flash Point | -108 °C (-162°F)[2] |

| Autoignition Temperature | 455 °C (851°F)[2] |

| Vapor Density (Air = 1) | 1.46 (Heavier than air)[2] |

| Specific Gravity (Liquid) | 0.609 at -52.6°F (Less dense than water)[2] |

| Water Solubility | 44.6 mL/100 mL[2] |

Safety and Hazard Information

This compound presents several significant hazards that must be managed through proper engineering controls, personal protective equipment, and safe work practices. The primary hazards are its extreme flammability and its potential to act as a simple asphyxiant.[8][9]

Flammability

This compound is an extremely flammable gas.[3][8] It can be easily ignited by heat, sparks, or open flames, and its vapors, being heavier than air, can travel a considerable distance to an ignition source and flash back.[2][7] It may form explosive mixtures with air, and containers may rupture or explode if exposed to prolonged fire or intense heat.[2][8][10]

| Flammability Parameter | Value (in Air) |

| Lower Explosive Limit (LEL) | 2.0%[2][11] |

| Upper Explosive Limit (UEL) | 11.1%[2][11] |

| NFPA 704 Rating: Fire | 4 (Severe Hazard)[11] |

Health Hazards

The primary health risk associated with this compound is asphyxiation.[2] At high concentrations, it can displace oxygen in the air, leading to dizziness, drowsiness, unconsciousness, and potentially death from lack of oxygen.[7][9] Direct contact with liquefied this compound can cause severe frostbite and burns.[2][8][9] this compound has low acute toxicity from inhalation and is not classified as a human carcinogen.[1]

| Health Hazard Parameter | Value |

| NFPA 704 Rating: Health | 1 (Slight Hazard)[11] |

| Primary Routes of Exposure | Inhalation, Skin/Eye Contact (liquefied gas) |

| Effects of Acute Exposure | Dizziness, Drowsiness, Unconsciousness, Asphyxiation[7][9] |

| Effects of Dermal Contact | Frostbite, Burns (liquefied gas)[9] |

Occupational Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits for this compound to protect workers.

| Organization | Limit |

| ACGIH (TLV-TWA) | 500 ppm[7] |

| NIOSH (REL-TWA) | 1000 ppm (1800 mg/m³) |

| OSHA (PEL-TWA) | Not formally established, but adheres to the principle of maintaining oxygen levels above 19.5%[11] |

| IDLH (Immediately Dangerous to Life or Health) | 2100 ppm (10% of LEL) |

Experimental Protocols

Determination of Flammability Limits

The Lower and Upper Flammability Limits (LFL/UFL) or Lower and Upper Explosive Limits (LEL/UEL) are determined using standardized methods. The most common is ASTM E681.

Methodology: ASTM E681 - Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases)

-

Apparatus: A closed, typically 5-liter, spherical glass flask is used. The apparatus includes a pressure gauge, a temperature controller, a vacuum source, and an ignition source (e.g., electrically activated fuse wire or spark).[6]

-

Procedure:

-

The test vessel is evacuated and heated to the desired test temperature.[4]

-

A measured partial pressure of the test gas (this compound) is introduced into the flask.

-

Air is then added to the flask to reach atmospheric pressure, creating a mixture of a known concentration.[2]

-

The ignition source is activated.

-

A visual observation is made to determine if a flame detaches from the ignition source and propagates upwards and outwards.[2][6]

-

-

Determination of Limit: The concentration of the test gas is varied in successive trials. The flammability limit is defined as the concentration at which flame propagation is just observed. The test is repeated to find the lowest concentration (LFL) and the highest concentration (UFL) that support combustion.[4]

Air Sampling and Analysis

While specific OSHA or NIOSH analytical methods for this compound gas are not listed, general methods for volatile organic compounds (VOCs) can be adapted.[3] Air quality monitoring in spaces where this compound is used is critical, focusing on two key aspects: ensuring oxygen levels remain above 19.5% and that this compound concentrations stay well below the LEL of 2.0%.[7]

Methodology: Whole Air Sampling with GC Analysis

-

Sample Collection: Air samples are collected in evacuated, specially prepared stainless steel canisters (e.g., Summa canisters). The canister valve is opened in the target environment to collect a whole air sample.[3]

-

Analysis: The collected gas is analyzed using gas chromatography (GC), often with a flame ionization detector (FID) or mass spectrometry (MS) for detection and quantification.[3]

-

Quantification: The concentration of this compound is determined by comparing the instrument's response to that of certified gas standards of known this compound concentrations.

Safe Handling and Emergency Procedures

A logical workflow is essential for the safe management of this compound in a laboratory or research setting.

References

- 1. osha.gov [osha.gov]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. stonehousesafety.com [stonehousesafety.com]

- 6. fauske.com [fauske.com]

- 7. cdc.gov [cdc.gov]

- 8. cdc.gov [cdc.gov]

- 9. osha.gov [osha.gov]

- 10. NIOSH Method 1612: this compound Oxide | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]

- 11. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Thermodynamic Properties of Propylene Gas Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for propylene (B89431) (propene) in its gas phase. The information is curated for professionals in research and development who require precise thermodynamic values for modeling, process simulation, and safety analysis. This document summarizes key quantitative data in structured tables, outlines the experimental and theoretical methodologies for their determination, and presents a visual workflow of these processes.

Introduction to this compound

This compound (C₃H₆) is a colorless, flammable gas that is a fundamental building block in the petrochemical industry.[1][2] Its primary applications include the production of polythis compound, a versatile polymer, as well as other important chemicals like this compound oxide, acrylonitrile, and isopropyl alcohol.[1] A thorough understanding of its thermodynamic properties is crucial for the design, optimization, and safe operation of chemical processes.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound gas. The data has been compiled from various sources, with a significant portion sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][5][6][7]

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | +20.4 | kJ/mol |

| Standard Molar Entropy | S° | 267.05 | J/mol·K |

| Molar Heat Capacity (Constant Pressure) | C_p | 64.32 | J/mol·K |

Table 2: Molar Heat Capacity (C_p) of this compound Gas at Constant Pressure as a Function of Temperature

This table presents the molar heat capacity of this compound gas at various temperatures, demonstrating its dependence on temperature.

| Temperature (K) | Molar Heat Capacity (C_p) (J/mol·K) |

| 100 | 39.07 |

| 150 | 44.34 |

| 200 | 50.24 |

| 250 | 56.5 |

| 298.15 | 64.32 |

| 300 | 64.61 |

| 400 | 80.45 |

| 500 | 95.17 |

| 600 | 108.00 |

| 700 | 119.09 |

| 800 | 128.72 |

| 900 | 137.12 |

| 1000 | 144.44 |

| 1500 | 169.18 |

Data sourced from the NIST Chemistry WebBook.[3][6]

Methodologies for Determination of Thermodynamic Properties

The thermodynamic data presented in this guide are determined through a combination of experimental measurements and theoretical calculations.

Experimental Protocols

3.1.1. Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter, a type of constant-volume calorimeter.[8]

Experimental Procedure Outline:

-

A known mass of this compound gas is introduced into a high-pressure vessel ("bomb").

-

The bomb is pressurized with an excess of pure oxygen.

-

The bomb is sealed and placed in a well-insulated container of water (the calorimeter).

-

The initial temperature of the water is precisely measured.

-

The this compound-oxygen mixture is ignited, and the combustion reaction proceeds rapidly.

-

The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is measured.

-

The heat capacity of the calorimeter is known from prior calibration experiments.

-

The heat of combustion at constant volume is calculated from the temperature change and the heat capacity of the calorimeter.

-

This value is then corrected to constant pressure to obtain the enthalpy of combustion.

-

The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

3.1.2. Measurement of Heat Capacity

The heat capacity of this compound gas can be measured using various calorimetric techniques, including:

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is a common method for determining the specific heat capacity of substances.[9]

-

Constant-Pressure Calorimetry: This method directly measures the heat flow at constant pressure, providing a direct value for the enthalpy change.[8] While conceptually straightforward, it can be challenging for gases.

-

Supersonic Measurement: The heat capacity of this compound has also been determined by measuring the speed of sound in the gas.[3]

Theoretical Protocols

3.2.1. Statistical Thermodynamics for Entropy and Heat Capacity

The standard molar entropy (S°) and the temperature-dependent heat capacity (C_p) of this compound gas are often calculated with high accuracy using statistical thermodynamics.[10][11] This method relies on molecular properties obtained from spectroscopic measurements.[12]

Calculation Procedure Outline:

-

Molecular Spectroscopic Data: The vibrational frequencies, rotational constants, and other molecular parameters of the this compound molecule are determined from experimental techniques such as infrared (IR) and Raman spectroscopy.

-

Partition Function: A molecular partition function is constructed. This function mathematically describes how the total energy of the system is distributed among the various translational, rotational, vibrational, and electronic energy levels of the molecules.

-

Thermodynamic Properties from the Partition Function: All the macroscopic thermodynamic properties, including entropy, enthalpy, and heat capacity, can be derived mathematically from the partition function and its temperature derivatives.[12]

Visualization of Methodologies

The following diagrams illustrate the workflows for determining the thermodynamic properties of this compound gas.

Caption: Workflow for determining thermodynamic properties of this compound gas.

The diagram above illustrates the interconnectedness of experimental and theoretical approaches. Experimental techniques like bomb calorimetry and spectroscopy provide the foundational data for calculating key thermodynamic properties. These experimental results are then used in theoretical frameworks such as Hess's Law and statistical mechanics to derive the final thermodynamic values.

References

- 1. thermopedia.com [thermopedia.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Propene [webbook.nist.gov]

- 4. Propene [webbook.nist.gov]

- 5. Propene [webbook.nist.gov]

- 6. Propene [webbook.nist.gov]

- 7. Propene [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]

- 11. Thermodynamics, Statistical Mechanics and Entropy [mdpi.com]

- 12. [PDF] Ideal gas thermodynamic properties of ethylene and this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Propylene Reaction Mechanisms with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of propylene (B89431) with transition metals, a cornerstone of modern industrial chemistry and a field of increasing interest in the development of complex molecules. This document details the catalytic cycles, presents quantitative data for comparative analysis, outlines experimental methodologies, and provides visual representations of key pathways.

This compound Polymerization

The polymerization of this compound into polythis compound (B1209903) (PP) is one of the most significant industrial chemical processes. The properties of the resulting polymer are highly dependent on the transition metal catalyst employed. Two main classes of catalysts dominate this field: Ziegler-Natta and metallocene catalysts.

Ziegler-Natta Catalysts

Developed in the 1950s, Ziegler-Natta (ZN) catalysts are heterogeneous catalysts typically based on titanium compounds (e.g., TiCl₄) co-catalyzed with organoaluminum compounds (e.g., triethylaluminum, Al(C₂H₅)₃).[1] These catalysts are lauded for their cost-effectiveness and high yield, making them a staple in large-scale industrial production. They are capable of producing a wide range of polythis compound grades with good mechanical properties.

Mechanism: The polymerization occurs at the titanium active sites on the catalyst surface. The generally accepted Cossee-Arlman mechanism involves the following key steps:

-

Activation: The organoaluminum compound activates the titanium precursor, creating a coordinatively unsaturated titanium species with a vacant orbital.[1]

-

Initiation: A this compound monomer coordinates to the titanium center at the vacant site.[1][2]

-